4-Ethyl-2-octenoic acid
Description
Significance of Branched and Unsaturated Fatty Acids in Chemical Biology
Branched-chain fatty acids (BCFAs) and unsaturated fatty acids (UFAs) are crucial players in the landscape of chemical biology. BCFAs, which are fatty acids with one or more alkyl branches on the carbon chain, are integral components of bacterial cell membranes, where they modulate fluidity and environmental adaptability. nih.gov In higher organisms, BCFAs are found in various tissues and fluids and have been implicated in a range of biological activities, including anti-inflammatory and anti-cancer effects. mdpi.comnih.govresearchgate.net Research has also highlighted their potential role in regulating lipid metabolism and insulin sensitivity. nih.gov
Unsaturated fatty acids, characterized by the presence of one or more double bonds in their hydrocarbon chain, are fundamental to the structure and function of cellular membranes. The double bonds introduce kinks in the fatty acid chain, preventing tight packing and thereby increasing membrane fluidity. This property is vital for numerous cellular processes, including transport, signaling, and the function of membrane-bound proteins. Furthermore, certain UFAs serve as precursors to signaling molecules and are essential nutrients for human health.
The combination of both a branch point and a double bond in a single molecule, as seen in 4-Ethyl-2-octenoic acid, presents a unique structural motif. This combination is expected to influence its physicochemical properties, such as its melting point and solubility, and its biological activity in ways that may differ from either solely branched or unsaturated fatty acids.
Structural Characteristics of this compound and its Stereoisomers
This compound is a medium-chain fatty acid with the chemical formula C10H18O2. nih.gov Its structure is characterized by an eight-carbon chain with a carboxylic acid group at one end, an ethyl branch at the fourth carbon, and a double bond between the second and third carbons.
The presence of the double bond at the C-2 position gives rise to geometric isomerism, resulting in two stereoisomers: (E)-4-Ethyl-2-octenoic acid and (Z)-4-Ethyl-2-octenoic acid. nih.govchemspider.comchemspider.com These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of the atoms around the double bond.
Furthermore, the carbon atom at the fourth position, where the ethyl group is attached, is a chiral center. This means that this compound can exist as a pair of enantiomers for each geometric isomer: (R)-4-Ethyl-2-octenoic acid and (S)-4-Ethyl-2-octenoic acid. Consequently, there are four possible stereoisomers of this compound in total. The specific stereochemistry of the molecule is expected to have a significant impact on its biological activity.
Below is a table summarizing the key structural identifiers for the known stereoisomers of this compound.
| Common Name | IUPAC Name | CAS Number |
| (2E)-4-Ethyl-2-octenoic acid | (2E)-4-Ethyloct-2-enoic acid | 60308-76-1 |
| (2Z)-4-Ethyl-2-octenoic acid | (2Z)-4-Ethyloct-2-enoic acid | 60308-75-0 |
Data sourced from ChemSpider and PubChem. chemspider.comchemspider.comnih.govchemspider.com
Historical Context and Evolution of Research on This Compound
The study of branched-chain fatty acids has a history dating back to the mid-20th century, with early research focusing on their isolation and identification from natural sources like butterfat. google.com The synthesis of various branched-chain fatty acids was also an area of early investigation. google.com However, specific research on this compound appears to be more recent.
Initial interest in related compounds, such as 4-ethyloctanoic acid, stemmed from their identification as flavor and fragrance components, with some having characteristic "goaty" odors. thegoodscentscompany.com More recently, research has expanded to explore the potential biological activities of such branched fatty acids. For instance, a related compound, (E)-4-ethyloct-4-enoic acid, has been identified as a pheromone in certain click beetle species. researchgate.net
While comprehensive research dedicated solely to this compound is still emerging, the synthesis and study of structurally similar branched and unsaturated fatty acids for applications such as pheromones provide a foundation for future investigations. ung.ac.id The development of advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in the characterization of these complex fatty acids and their stereoisomers. nist.gov The continued exploration of the synthesis and biological properties of this compound and its stereoisomers is anticipated to contribute significantly to the broader understanding of the roles of branched and unsaturated fatty acids in chemical biology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60308-76-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(E)-4-ethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7+ |
InChI Key |
RTSYTZNKRVDRRT-BQYQJAHWSA-N |
SMILES |
CCCCC(CC)C=CC(=O)O |
Isomeric SMILES |
CCCCC(CC)/C=C/C(=O)O |
Canonical SMILES |
CCCCC(CC)C=CC(=O)O |
Other CAS No. |
60308-76-1 |
Origin of Product |
United States |
Advanced Elucidation of 4 Ethyl 2 Octenoic Acid Nomenclature and Stereochemistry
Systematic IUPAC and Common Nomenclature of 4-Ethyl-2-octenoic Acid
The nomenclature of an organic compound is critical for its unambiguous identification in scientific literature and chemical databases. This compound is identified systematically by the International Union of Pure and Applied Chemistry (IUPAC) rules. The name "4-ethyloct-2-enoic acid" precisely describes its molecular structure: an eight-carbon chain (octanoic acid) with a carboxylic acid group at position 1, a carbon-carbon double bond starting at position 2, and an ethyl substituent at position 4. nih.gov
While a single, universally recognized common name for this compound is not prevalent in the literature, it is often referred to by names that specify its stereochemistry, such as (2E)-4-ethyl-2-octenoic acid. nih.gov The compound is also indexed under various registry numbers and synonyms in chemical databases, which serve as crucial identifiers. The CAS Registry Number, for instance, is a unique numerical identifier assigned by the Chemical Abstracts Service. Different stereoisomers of the compound have distinct CAS numbers.
Table 1: Identifiers for this compound
| Identifier Type | Value | Isomer Specificity | Reference |
|---|---|---|---|
| IUPAC Name | 4-ethyloct-2-enoic acid | General | nih.gov |
| IUPAC Name | (2E)-4-ethyloct-2-enoic acid | E-isomer | nih.gov |
| IUPAC Name | (2Z)-4-ethyloct-2-enoic acid | Z-isomer | |
| CAS Number | 60308-76-1 | (2E)-isomer | nih.govlookchem.com |
| CAS Number | 60308-75-0 | (2Z)-isomer | thegoodscentscompany.com |
| Molecular Formula | C₁₀H₁₈O₂ | General | nih.gov |
Geometric Isomerism: Comprehensive Analysis of (2E)- and (2Z)-4-Ethyl-2-octenoic Acid
Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in this compound due to the restricted rotation around the carbon-carbon double bond between carbons 2 and 3. pressbooks.pub This rigidity results in two possible spatial arrangements of the substituents attached to the double bond carbons.
The E/Z notation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.info For each carbon of the double bond, the attached groups are assigned priorities based on atomic number.
At C2: The carboxylic acid group (-COOH) has a higher priority than the hydrogen atom (-H).
At C3: The ethyl-pentyl group (-CH(CH₂CH₃)CH₂CH₂CH₂CH₃) has a higher priority than the hydrogen atom (-H).
The two geometric isomers are:
(2E)-4-Ethyl-2-octenoic acid: The 'E' designation comes from the German entgegen (opposite). In this isomer, the two higher-priority groups (-COOH at C2 and the alkyl group at C3) are on opposite sides of the double bond. This is often referred to as the trans isomer.
(2Z)-4-Ethyl-2-octenoic acid: The 'Z' designation comes from the German zusammen (together). In this isomer, the two higher-priority groups are on the same side of the double bond. This is often referred to as the cis isomer.
The different spatial arrangements of the E and Z isomers lead to distinct physical properties, such as boiling point and density, although some of the available data is based on estimations. thegoodscentscompany.comchemsrc.com
Table 2: Comparison of (2E)- and (2Z)-4-Ethyl-2-octenoic Acid
| Property | (2E)-4-Ethyl-2-octenoic acid | (2Z)-4-Ethyl-2-octenoic acid | Reference |
|---|---|---|---|
| Synonym | trans-4-Ethyl-2-octenoic acid | cis-4-Ethyl-2-octenoic acid | docbrown.info |
| CAS Number | 60308-76-1 | 60308-75-0 | nih.govthegoodscentscompany.com |
| Boiling Point | 272.2°C at 760 mmHg | 271.00 to 273.00 °C at 760.00 mm Hg (est) | lookchem.comthegoodscentscompany.com |
| Density | 0.934 g/cm³ | ~0.9 g/cm³ | chemsrc.comechemi.com |
| Flash Point | 178.7°C | 178.7°C (est) | lookchem.comthegoodscentscompany.com |
Chiral Centers and Enantiomeric Forms of this compound
In addition to geometric isomerism, this compound also exhibits optical isomerism due to the presence of a chiral center. A chiral center is a carbon atom attached to four different substituent groups. In this molecule, carbon 4 is a stereocenter as it is bonded to:
A hydrogen atom (-H)
An ethyl group (-CH₂CH₃)
A butyl group (-CH₂CH₂CH₂CH₃)
A vinyl-carboxylic acid group (-CH=CHCOOH)
The presence of this single chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. google.com These enantiomers are designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. openochem.orglibretexts.org
To assign the configuration, the four groups attached to the chiral carbon (C4) are ranked by priority. The molecule is then oriented so that the lowest priority group (hydrogen) points away from the viewer. If the sequence from the highest to the lowest priority (1 to 3) is clockwise, the configuration is (R) (rectus); if it is counterclockwise, the configuration is (S) (sinister). masterorganicchemistry.com
Combining geometric isomerism and chirality, there are four possible stereoisomers for this compound.
Table 3: Stereoisomers of this compound
| Full IUPAC Name | Geometric Isomer | Chiral Configuration |
|---|---|---|
| (2E, 4R)-4-Ethyl-2-octenoic acid | E (trans) | R |
| (2E, 4S)-4-Ethyl-2-octenoic acid | E (trans) | S |
| (2Z, 4R)-4-Ethyl-2-octenoic acid | Z (cis) | R |
A mixture containing equal amounts of the (R) and (S) enantiomers is called a racemic mixture. google.com
Conformational Analysis and its Impact on Molecular Recognition and Reactivity
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the C2=C3 double bond in this compound is rigid, there is free rotation around the C-C single bonds in the rest of the molecule, such as the C3-C4 and C4-C5 bonds. pressbooks.pub
For instance, rotation around the C3-C4 bond determines the orientation of the chiral center relative to the planar double bond system. Similarly, rotations around the bonds within the butyl and ethyl substituents lead to numerous possible conformers. Computational chemistry methods, such as molecular mechanics (MM), are often employed to calculate the energies of different conformers and identify the most stable (lowest energy) arrangements. acs.org
The specific three-dimensional shape (conformation) of a molecule is crucial for its interaction with other molecules. In the context of biological systems or sensory perception, only a specific conformer might fit correctly into a receptor site, such as an olfactory receptor. frontiersin.org Therefore, the conformational flexibility of this compound plays a key role in its molecular recognition and, consequently, its chemical reactivity and biological or fragrance properties. google.com
Synthetic Methodologies for 4 Ethyl 2 Octenoic Acid and Its Structural Analogs
Classical Organic Synthesis Strategies for α,β-Unsaturated Carboxylic Acids
Traditional methods for forming the carbon-carbon double bond in conjugation with a carboxylic acid group remain fundamental in organic synthesis.
Reformatsky Reaction and Mechanistic Considerations
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters, which can be subsequently dehydrated to yield α,β-unsaturated esters and, after hydrolysis, the corresponding carboxylic acids. iitk.ac.inwikipedia.orgbyjus.com The reaction typically involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. byjus.com
The mechanism commences with the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orgbyjus.com This enolate is less reactive than a typical Grignard reagent or lithium enolate, which prevents it from reacting with the ester functionality. wikipedia.org The organozinc enolate then adds to the carbonyl carbon of the aldehyde or ketone. iitk.ac.in A subsequent acid workup protonates the resulting alkoxide to give the β-hydroxy ester. wikipedia.org Dehydration of this intermediate then yields the target α,β-unsaturated ester.
A specific preparation of a structural analog, 4-ethyl-2-methyl-2-octenoic acid, utilizes a Reformatsky-type reaction. orgsyn.org In this procedure, 2-ethylhexanal (B89479) is reacted with ethyl α-bromopropionate and zinc in benzene. orgsyn.org The resulting β-hydroxy ester is not isolated but is dehydrated and saponified to yield the final α,β-unsaturated carboxylic acid. orgsyn.org
Dehydrohalogenation Pathways for Unsaturated Acid Formation
Dehydrohalogenation is a common strategy for introducing a double bond. This approach involves the elimination of a hydrogen halide from an α-halo or β-halo acid or ester. uobabylon.edu.iqgoogle.com The reaction is typically promoted by a base. For instance, the dehydrohalogenation of an α-halo acid can be achieved using quinoline (B57606) at elevated temperatures. orgsyn.org
A general pathway involves the initial halogenation of a saturated carboxylic acid at the α-position, followed by elimination. uobabylon.edu.iq This method is a viable alternative for the synthesis of α,β-unsaturated acids. orgsyn.org The choice of base and reaction conditions is crucial to favor the desired elimination product and avoid side reactions.
Condensation Reactions and Olefination Approaches
Knoevenagel Condensation: The Knoevenagel condensation is a powerful tool for the formation of C=C bonds, particularly for α,β-unsaturated systems. pearson.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. youtube.com The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid and an amine catalyst, often pyridine, to produce α,β-unsaturated carboxylic acids directly after decarboxylation of the intermediate. organic-chemistry.orgacs.org The reaction proceeds through an initial aldol-type addition followed by dehydration. youtube.com This method offers high stereoselectivity, often yielding the (E)-isomer. researchgate.net
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used olefination reaction that provides excellent stereocontrol, typically favoring the formation of (E)-alkenes. jst.go.jpresearchgate.net It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. To synthesize α,β-unsaturated carboxylic acids, a phosphonoacetate bearing a carboxylic acid functional group can be used. organic-chemistry.org Mild reaction conditions can be employed using promoters like zinc triflate in the presence of a tertiary amine base. organic-chemistry.org The HWE reaction is known for its high yields and the formation of water-soluble phosphate (B84403) byproducts that are easily removed. jst.go.jp
Stereoselective and Asymmetric Synthesis of 4-Ethyl-2-octenoic Acid Isomers
The synthesis of specific stereoisomers (E/Z isomers or enantiomers) of this compound requires stereoselective or asymmetric methods.
Stereoselective olefination reactions are key to controlling the geometry of the double bond. The Horner-Wadsworth-Emmons reaction, for example, is highly (E)-selective. researchgate.netarkat-usa.org By modifying the phosphonate reagent, such as using bis(2,2,2-trifluoroethyl)phosphonoacetate, (Z)-α,β-unsaturated esters can be preferentially obtained. jst.go.jp
For the synthesis of chiral molecules, asymmetric approaches are necessary. This can involve the use of chiral auxiliaries, catalysts, or starting materials. For instance, a short enantioselective formal synthesis of a precursor to (-)-(R,R)-pyranophorin, which shares structural similarities with substituted octenoic acids, has been reported. researchgate.net Asymmetric synthesis can also be achieved through catalytic methods, such as tandem 1,4-addition-aldol reactions, to create acyclic stereogenic centers. scispace.com
Enzymatic and Biocatalytic Approaches in this compound Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide excellent stereoselectivity.
Ene-reductases (ERs) are enzymes that can catalyze the asymmetric reduction of C=C double bonds in α,β-unsaturated carbonyl compounds. genscript.com While free α,β-unsaturated carboxylic acids are generally not good substrates for ERs, a two-enzyme cascade can be employed. genscript.com This "hydrogen-borrowing" cascade can combine an ene-reductase and an aldehyde dehydrogenase to produce chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes. genscript.com
Carboxylic acid reductases (CARs) are another class of enzymes that can reduce carboxylic acids to aldehydes. nih.gov These aldehydes can then be used in subsequent chemical steps, like a Wittig reaction, to form α,β-unsaturated esters in a chemo-enzymatic approach. nih.gov Furthermore, whole-cell biocatalysts, such as recombinant E. coli expressing a CAR, can be used to reduce α,β-unsaturated carboxylic acids to the corresponding saturated primary alcohols. rsc.org By using an in vitro system with a CAR and a glucose dehydrogenase (GDH) for cofactor recycling, it is possible to selectively obtain allylic alcohols from α,β-unsaturated carboxylic acids. rsc.orgrsc.org
The aldolase (B8822740) NahE has been shown to catalyze the condensation of pyruvate (B1213749) with a range of aldehydes to produce α,β-unsaturated 2-oxo acids, which can be further converted to α,β-unsaturated carboxylic acids. researchgate.net
Utility of this compound as a Synthetic Intermediate for Complex Molecules
While specific examples of this compound as a synthetic intermediate are not extensively documented in the provided search results, its structural motif as an α,β-unsaturated carboxylic acid makes it a versatile building block in organic synthesis.
α,β-Unsaturated carboxylic acids and their ester derivatives are key precursors for a variety of more complex molecules. For example, they can undergo Michael additions, where a nucleophile adds to the β-carbon. They are also precursors to allylic alcohols through reduction. rsc.orgrsc.org These functionalities are present in numerous natural products and biologically active compounds. For instance, a related compound, 4-methyloctanoic acid, is a component of an aggregation pheromone. researchgate.net The synthesis of sulfur-containing flavor compounds has been achieved using 4-ethyloctanoic acid as a starting material, which is first converted to the acyl chloride. mdpi.com
The double bond and the carboxylic acid group can be further functionalized in numerous ways, making compounds like this compound valuable starting points for the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.
Interactive Data Table of Synthesis Methods
| Method | Description | Key Reagents | Product Type | Selectivity |
| Reformatsky Reaction | Condensation of an aldehyde/ketone with an α-halo ester followed by dehydration. iitk.ac.inwikipedia.org | α-halo ester, zinc, aldehyde/ketone | α,β-Unsaturated ester | Varies |
| Dehydrohalogenation | Elimination of HX from a halogenated carboxylic acid or ester. uobabylon.edu.iqgoogle.com | Halogenated acid/ester, base (e.g., quinoline) | α,β-Unsaturated acid/ester | Varies |
| Knoevenagel Condensation (Doebner Mod.) | Condensation of an aldehyde with malonic acid followed by decarboxylation. organic-chemistry.orgacs.org | Aldehyde, malonic acid, pyridine | (E)-α,β-Unsaturated carboxylic acid | High (E)-selectivity |
| Horner-Wadsworth-Emmons | Olefination of an aldehyde with a phosphonate carbanion. jst.go.jpresearchgate.net | Aldehyde, phosphonoacetate | (E)-α,β-Unsaturated ester | High (E)-selectivity |
| Enzymatic Reduction/Oxidation | Biocatalytic cascade using enzymes like ene-reductases and aldehyde dehydrogenases. genscript.com | α,β-Unsaturated aldehyde, enzymes, cofactor | Chiral α-substituted carboxylic acid | High enantioselectivity |
| Chemo-enzymatic Synthesis | Combination of enzymatic (e.g., CAR) and chemical (e.g., Wittig) steps. nih.gov | Carboxylic acid, CAR, Wittig reagent | α,β-Unsaturated ester | Varies |
Biosynthetic Pathways and Natural Occurrence of 4 Ethyl 2 Octenoic Acid in Biological Systems
Unraveling the Biosynthetic Routes of Branched and Unsaturated Fatty Acids
The biosynthesis of branched-chain fatty acids like 4-ethyl-2-octenoic acid involves a series of enzymatic reactions that deviate from the standard fatty acid synthesis pathway. Understanding these routes is key to comprehending how organisms produce such a diverse array of signaling molecules.
Identification of Key Precursors and Intermediates
The biosynthesis of this compound is believed to start from precursors derived from common metabolic pools. While the complete pathway is still under investigation, it is hypothesized that the biosynthesis involves the extension of a primer with an ethyl group at the fourth carbon position. The introduction of the double bond at the second carbon position is a critical step in its formation. In the broader context of branched-chain fatty acid synthesis, precursors often include intermediates from amino acid catabolism or specialized polyketide synthase pathways. For instance, the biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine involves a polyketide backbone, with 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid identified as a key intermediate. researchgate.net
Characterization of Enzymes Involved in its Biogenesis
The specific enzymes responsible for the entire biosynthetic pathway of this compound have not been fully elucidated. However, it is known that fatty acid biosynthesis, in general, relies on a suite of enzymes known as fatty acid synthases (FAS). nih.gov In bacteria, the FAS-II system is composed of discrete enzymes for each step of the pathway. nih.gov The condensation reactions, which are crucial for chain elongation, are catalyzed by enzymes like FabH, FabB, and FabF. nih.gov It is plausible that specialized versions or modifications of these enzymes are involved in incorporating the ethyl branch and the unsaturation characteristic of this compound. Furthermore, some bacteria utilize a 3-hydroxy acyl-ACP:CoA transacylase (PhaG) which links fatty acid biosynthesis to polyhydroxyalkanoate (PHA) production, demonstrating the enzymatic machinery capable of handling modified fatty acid intermediates. nih.gov
In Vitro and In Vivo Labeling Techniques for Pathway Elucidation
To trace the intricate steps of biosynthetic pathways, researchers employ labeling techniques. These methods involve introducing isotopically labeled precursors into a biological system and tracking their incorporation into the final product.
In Vivo Labeling: This technique involves administering a labeled compound to a living organism. For example, deuterium (B1214612) (²H) labeling is used to study human lipid metabolism in the liver. researchgate.net Similarly, in vivo labeling with [1-¹³C,¹⁸O₂]acetate has been used to demonstrate the retention of oxygen in the hydroxyl group of a key intermediate in the biosynthesis of a related branched-chain amino acid. researchgate.net
In Vitro Labeling: This approach uses cell-free systems or purified enzymes to study specific reactions. For instance, in vitro labeling has been used to study the incorporation of galactose into galactolipids in chloroplasts. nih.gov Such techniques could be applied to identify the specific enzymatic steps and intermediates in the biosynthesis of this compound by incubating potential precursors with tissue extracts or purified enzymes.
Natural Distribution and Biologically Relevant Sources
This compound has been identified in the secretions of several mammalian species, where it plays a significant role in their chemical communication and odor profiles.
Presence in Mammalian Secretions (e.g., Human Axillae)
Interestingly, 4-ethyl-C5 to -C11 acids have been identified as minor but important contributors to the characteristic odor of human axillary secretions. researchgate.net While (E)-3-methyl-2-hexenoic acid is the major odor component, the presence of these 4-ethyl acids highlights the complexity of human body odor. researchgate.net The axillary glands are now understood to be specific metabolic organs that synthesize odorant precursors for local release. semanticscholar.org These precursors are then acted upon by the skin microbiome to release the volatile and odorous fatty acids. researchgate.net
Contribution to Odor Profiles in Animal Physiology (e.g., Male Goat Odor)
Unable to Generate Article on the Biosynthetic Pathways and Natural Occurrence of this compound
Despite a comprehensive search for scientific literature, no specific information was found regarding the biosynthetic pathways or the natural occurrence of the chemical compound This compound in biological systems, including microbial metabolites, endolichenic fungi derivatives, or plant and food matrices.
The performed searches aimed to uncover detailed research findings on this specific compound. However, the search results did not yield any studies that have isolated and identified this compound from natural sources. While research on related compounds, such as other octenoic acid derivatives or molecules with ethyl groups, exists in the context of microbial and plant biochemistry, this information does not directly address the specified subject of this article.
To maintain scientific accuracy and adhere strictly to the provided outline focusing solely on this compound, the generation of the requested article is not possible. The creation of content without supporting scientific evidence would be speculative and would not meet the requirements for a professional and authoritative article based on diverse and factual sources.
Therefore, the sections on its occurrence in microbial metabolites and its detection in plant and food matrices, as well as any related data tables, cannot be produced. Further research and discovery of this compound in natural systems would be required before such an article could be written.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Ethyl 2 Octenoic Acid
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of 4-Ethyl-2-octenoic acid from complex mixtures. Both gas and liquid chromatography are utilized, often in tandem with powerful detection methods, to achieve the necessary selectivity and sensitivity.
Gas chromatography is a powerful tool for the analysis of volatile compounds like fatty acids, which are typically converted to more volatile derivatives such as fatty acid methyl esters (FAMEs) prior to analysis. s4science.atnih.gov This derivatization step is crucial as it improves the chromatographic properties of the fatty acids, which in their native state can exhibit poor volatility and thermal stability. perkinelmer.com
Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for the quantification of fatty acids. nih.govsciepub.comnih.gov The detector provides a response that is proportional to the number of carbon atoms in the analyte, making it a reliable method for quantification when coupled with appropriate calibration standards. s4science.at However, FID lacks the selectivity to distinguish between structurally similar compounds, which can be a limitation in complex samples where co-elution might occur. creative-proteomics.com
Mass Spectrometry (MS): When coupled with a mass spectrometer, GC provides a powerful tool for both the quantification and identification of this compound. nih.govnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that can be used to identify the compound. researchgate.net This technique is significantly more selective than FID. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): GC-FTIR is another detection method that can be used for the identification of this compound. nih.govmdpi.comgsconlinepress.com As the compound elutes from the GC column, it passes through an infrared cell where its unique infrared spectrum is recorded. researchgate.netallsubjectjournal.com This spectrum, which is based on the vibrational frequencies of the molecule's functional groups, can be used for identification by comparing it to a library of known spectra. gsconlinepress.com While GC-FTIR provides valuable structural information, it is generally less sensitive than GC-MS. nih.gov
| Detector | Principle | Advantages | Limitations |
| FID | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Robust, wide linear range, good for quantification. nih.govsciepub.com | Non-selective, provides limited structural information. creative-proteomics.com |
| MS | Ionizes compounds and separates them based on their mass-to-charge ratio. | High selectivity and sensitivity, provides detailed structural information for identification. nih.govnih.gov | Can be more complex and expensive than other detectors. |
| FTIR | Measures the absorption of infrared radiation by the analyte, providing a unique vibrational spectrum. | Provides functional group information, useful for isomer differentiation. researchgate.netallsubjectjournal.com | Generally lower sensitivity compared to MS. nih.gov |
Retention Time Locking (RTL) is a technique used in gas chromatography to improve the reproducibility of retention times from one analysis to another, and between different instruments. researchgate.netmanuallib.com This is achieved by adjusting the column head pressure or flow rate to match the retention time of a specific compound (the locking standard) to a predetermined value. nih.gov By locking the retention time of a standard, the retention times of all other compounds in the chromatogram become highly reproducible, facilitating more confident peak identification based on retention time databases. researchgate.netmanuallib.com This is particularly useful in the analysis of complex mixtures of fatty acid methyl esters, where many isomers may be present. creative-proteomics.com The use of RTL allows for easier comparison of data across different laboratories and instruments. manuallib.com
Liquid chromatography (LC) offers an alternative to GC for the analysis of fatty acids, particularly for those that are less volatile or thermally labile. nih.gov LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Diode Array Detector (DAD): High-performance liquid chromatography with a diode array detector (HPLC-DAD) can be used for the analysis of unsaturated fatty acids that possess a chromophore, allowing for their detection by UV-Vis absorbance. nih.govresearchgate.netresearchgate.net The DAD acquires a full UV-Vis spectrum for each point in the chromatogram, which can aid in peak identification and purity assessment. agriculturejournals.cz
Fluorescence Detection: For enhanced sensitivity and selectivity, fatty acids can be derivatized with a fluorescent tag prior to LC analysis. oup.comresearchgate.netresearchgate.net This approach is particularly useful for trace-level analysis. jascoinc.com Various derivatizing agents are available that react with the carboxylic acid group to form a highly fluorescent product. oup.comjascoinc.com The use of fluorescence detection can significantly lower the limits of detection compared to UV-Vis absorbance. jascoinc.com
| Detector | Principle | Advantages | Limitations |
| DAD | Measures the absorbance of UV-Vis light across a range of wavelengths simultaneously. | Provides spectral information for peak identification and purity assessment. agriculturejournals.cz | Requires the analyte to have a chromophore; moderate sensitivity. |
| Fluorescence | Detects the light emitted from a fluorescent analyte after excitation at a specific wavelength. | High sensitivity and selectivity, especially with derivatization. oup.comjascoinc.com | Requires the analyte to be fluorescent or to be derivatized with a fluorescent tag. |
Preparative chromatography is a technique used to isolate and purify larger quantities of a specific compound from a mixture. researchgate.net This is in contrast to analytical chromatography, which focuses on identification and quantification. In the context of this compound, preparative gas chromatography can be employed to isolate the pure compound from a complex extract. researchgate.net The isolated compound can then be used for further structural elucidation studies, such as nuclear magnetic resonance (NMR) spectroscopy, or for biological activity testing.
Gas Chromatography (GC) with Various Detectors (FID, MS, FTIR)
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule, which are crucial for its unambiguous identification.
Electron Ionization (EI-MS): Electron ionization is a hard ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV). rsc.org This results in the formation of a molecular ion (M+) and extensive fragmentation of the molecule. rsc.orglibretexts.org The resulting mass spectrum is a unique fingerprint of the compound and can be compared to mass spectral libraries for identification. researchgate.net The fragmentation pattern in EI-MS can provide valuable information about the structure of the fatty acid, including the position of branching. acs.org For example, the mass spectrum of a branched-chain fatty acid will show characteristic fragment ions resulting from cleavage at the branch point. libretexts.org
Chemical Ionization (CI-MS): Chemical ionization is a softer ionization technique that results in less fragmentation compared to EI. researchgate.net In CI, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules to produce pseudomolecular ions, such as [M+H]+. nih.gov This technique is particularly useful for determining the molecular weight of the compound, as the molecular ion is often more abundant and sometimes not even observed in EI spectra. researchgate.net Different reagent gases can be used to control the extent of fragmentation, providing a degree of tunability to the experiment. acs.orgnih.gov For instance, a novel chemical ionization tandem mass spectrometry method has been developed for the identification of unsaturated fatty acids, demonstrating higher sensitivity than traditional EI-MS. acs.orgnih.gov
| Ionization Technique | Principle | Fragmentation | Primary Information |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. rsc.org | Extensive, provides a detailed fingerprint of the molecule. libretexts.org | Structural elucidation through fragmentation patterns. acs.org |
| Chemical Ionization (CI) | Reagent gas ions transfer charge to the analyte through chemical reactions, resulting in softer ionization. researchgate.net | Less extensive, often preserves the molecular ion. nih.gov | Determination of molecular weight. researchgate.net |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of molecules like this compound. The process involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. nationalmaglab.org This fragmentation pattern provides a structural fingerprint of the molecule.
In the analysis of this compound, the molecule would first be ionized, commonly forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
Table 1: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M-H]⁻)
| Fragment m/z (mass-to-charge ratio) | Proposed Structure/Loss |
|---|---|
| 155.21 | [M-H]⁻ (Precursor Ion) |
| 111.11 | Loss of CO₂ (44 Da) |
| 97.09 | Cleavage at the allylic position |
| 83.07 | Further fragmentation of the alkyl chain |
Note: The fragmentation data presented is hypothetical and based on general fragmentation rules for unsaturated carboxylic acids.
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Trace Analysis
When the goal is to quantify trace amounts of this compound, especially in complex mixtures, Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are the methods of choice due to their high sensitivity and selectivity. scioninstruments.comchemetrix.co.za
In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only a few specific ions corresponding to the target analyte, rather than scanning the entire mass range. chemetrix.co.za This increases the dwell time on the ions of interest, significantly enhancing sensitivity. For this compound, one would monitor its molecular ion or a major fragment ion. chemetrix.co.za However, SIM can be prone to interference from other compounds in the matrix that may have ions of the same mass. waters.com
Multiple Reaction Monitoring (MRM) offers a higher degree of specificity and is a hallmark of tandem mass spectrometry, particularly using triple quadrupole (TQ) instruments. scioninstruments.comproteomics.com.au In an MRM experiment, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific product ions are monitored in the third quadrupole. proteomics.com.au This precursor-to-product ion transition is highly specific to the analyte's structure, effectively filtering out matrix interferences and reducing chemical noise. scioninstruments.comwaters.com This makes MRM the gold standard for quantitative analysis of low-abundance compounds in complex biological or environmental samples. proteomics.com.auresearchgate.net
Table 2: Hypothetical SIM and MRM Parameters for this compound Quantification
| Parameter | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
|---|---|---|
| Technique | Single Quadrupole MS | Triple Quadrupole MS (TQ-MS) |
| Precursor Ion (Q1) | N/A (monitors ions directly) | m/z 155.2 (for [M-H]⁻) |
| Monitored Ion(s) | m/z 155.2 and/or 111.1 | N/A |
| Product Ion(s) (Q3) | N/A | > m/z 111.1 (Quantifier), > m/z 97.1 (Qualifier) |
| Selectivity | Good | Excellent |
| Sensitivity | High | Very High |
Note: The m/z values are based on predicted fragmentation and would need to be empirically determined and optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about a molecule's carbon-hydrogen framework and its three-dimensional structure. libretexts.org For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation and, importantly, for assigning the stereochemistry at the C4 chiral center and the configuration (E or Z) of the C2-C3 double bond. rsc.org
¹H NMR: The proton spectrum would reveal distinct signals for the different hydrogen atoms. The chemical shifts (δ) of the vinyl protons at C2 and C3 would be indicative of the double bond's configuration. chemicalbook.com The coupling constant (J-value) between these two protons is a key determinant: a larger J-value (typically 11-18 Hz) indicates a trans (E) configuration, while a smaller J-value (6-12 Hz) suggests a cis (Z) configuration. The protons on the ethyl group and the rest of the octene chain would appear in the aliphatic region of the spectrum.
Stereochemical Assignment: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons, which helps in assigning the E/Z configuration of the double bond. The absolute configuration of the chiral center at C4 would typically require comparison with chiral standards or the use of chiral derivatizing agents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for (E)-4-Ethyl-2-octenoic Acid
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 1 (-COOH) | ~12.0 (s, 1H) | ~172 |
| 2 (=CH-) | ~7.1 (d, 1H) | ~150 |
| 3 (-CH=) | ~5.8 (dd, 1H) | ~125 |
| 4 (-CH-) | ~2.2 (m, 1H) | ~45 |
| 5 (-CH₂) | ~1.4 (m, 2H) | ~30 |
| 6 (-CH₂) | ~1.3 (m, 2H) | ~28 |
| 7 (-CH₃) | ~0.9 (t, 3H) | ~14 |
| Ethyl-CH₂ | ~1.5 (m, 2H) | ~25 |
Note: Predicted shifts are based on data for similar structures like trans-2-octenoic acid and general chemical shift principles. chemicalbook.com Actual values may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. ksu.edu.saresearchgate.net These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com
For this compound, key functional groups produce distinct signals:
Carboxylic Acid Group (-COOH): This group gives rise to a very strong and broad O-H stretching band in the IR spectrum, typically between 2500-3300 cm⁻¹. libretexts.org The C=O (carbonyl) stretch is also very strong and sharp in the IR, appearing around 1700-1725 cm⁻¹. Conjugation with the C=C double bond slightly lowers this frequency to ~1680-1700 cm⁻¹.
Alkenyl Group (C=C-H): The C=C stretching vibration appears in the 1640-1680 cm⁻¹ region. libretexts.org This band is often stronger in the Raman spectrum than in the IR spectrum, especially for more symmetrically substituted double bonds. The =C-H stretching vibrations are found just above 3000 cm⁻¹.
Alkyl Groups (C-H): The C-H stretching vibrations of the ethyl and octyl chain portions appear just below 3000 cm⁻¹. libretexts.org
Raman spectroscopy is particularly advantageous for analyzing samples in aqueous solution, as water is a weak Raman scatterer but has strong IR absorption that can obscure important spectral regions. edinst.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Strong in IR |
| C-H stretch (Alkyl) | 2850 - 3000 | Strong in IR and Raman |
| C-H stretch (Alkenyl) | 3000 - 3100 | Medium in IR and Raman |
| C=O stretch (Conjugated Acid) | 1680 - 1700 | Very Strong in IR |
| C=C stretch (Alkene) | 1640 - 1680 | Medium in IR, Strong in Raman |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong in IR |
Note: Frequencies are based on established group frequency charts and data for related compounds. chemicalbook.comlibretexts.org
Advanced Sample Preparation and Extraction Strategies for Complex Matrices
The accurate analysis of this compound from complex sources such as biological fluids, food products, or environmental samples is critically dependent on the sample preparation step. tandfonline.com The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection.
Traditional methods like liquid-liquid extraction (LLE) are often solvent- and labor-intensive. nih.gov Modern techniques offer greater efficiency, selectivity, and adherence to the principles of Green Analytical Chemistry. tandfonline.com
Solid-Phase Extraction (SPE): This is a widely used technique where the sample is passed through a solid sorbent material that retains the analyte. tandfonline.com For an acidic compound like this compound, an anion-exchange SPE sorbent could be used, which would bind the negatively charged carboxylate form of the molecule. The analyte is later eluted with a suitable solvent.
Dispersive Solid-Phase Extraction (dSPE): A variation of SPE where the sorbent is mixed directly with the sample solution, providing a large surface area for interaction. tandfonline.com This is often used as a clean-up step after an initial solvent extraction.
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above it). researchgate.net The analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. This method is excellent for concentrating volatile and semi-volatile compounds.
Stir-Bar Sorptive Extraction (SBSE): Similar in principle to SPME but uses a much larger volume of extraction phase coated onto a magnetic stir bar. researchgate.net This provides higher recovery and enrichment factors, making it suitable for ultra-trace analysis.
The choice of extraction method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation. tandfonline.comunime.it
Table 5: Comparison of Modern Extraction Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent in a cartridge. | High recovery, good for automation, various selectivities available. | Can be costly, may require large solvent volumes. |
| Dispersive SPE (dSPE) | Sorbent is dispersed directly in the sample extract. | Fast, simple, effective for cleanup. tandfonline.com | Less efficient for primary extraction, requires centrifugation. |
| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber. researchgate.net | Solvent-free, simple, good for automation, reusable fibers. | Limited capacity, potential for matrix effects on fiber. |
| Stir-Bar Sorptive Extraction (SBSE) | Adsorption onto a coated magnetic stir bar. researchgate.net | Very high enrichment factor, solvent-free. | Longer extraction times, potential for carryover. |
Mechanistic Investigations of 4 Ethyl 2 Octenoic Acid S Biological Activities
In Vitro Studies on Molecular and Cellular Interactions
In vitro studies provide a foundational understanding of how 4-Ethyl-2-octenoic acid interacts with biological systems at the molecular and cellular levels. These investigations are crucial for elucidating the mechanisms that underpin its observed biological effects.
The ability of a compound to bind to transport proteins and receptors is a key determinant of its bioavailability and mechanism of action. Transthyretin (TTR) is a transport protein in the blood responsible for carrying the thyroid hormone thyroxine and retinol (B82714) (vitamin A) nih.gov. Various small molecules, including certain fatty acids, can compete with thyroxine for binding to TTR nih.govnih.gov.
While direct studies on the binding of this compound to transthyretin are not available in the current literature, research on structurally similar fatty acids provides some insight. For instance, studies on octanoic acid, the unbranched eight-carbon saturated fatty acid, have shown that non-fluorinated fatty acids generally exhibit no significant binding to TTR oup.com. The binding potency of compounds to TTR is influenced by factors such as the length of the carbon chain and the presence of specific functional groups oup.comresearchgate.net. For example, fluorination of the alkyl chain has been shown to increase binding potency to TTR significantly oup.com. Given that this compound is a non-fluorinated, branched-chain fatty acid, its binding affinity for TTR is expected to be low, though empirical data is needed for confirmation.
Table 1: Comparative Binding Affinity of Selected Fatty Acids to Transthyretin (TTR)
| Compound | Binding to TTR | Reference |
|---|---|---|
| Octanoic acid | No significant binding | oup.com |
| Perfluorooctanoic acid (PFOA) | High potency | oup.comresearchgate.net |
| This compound | Data not available | N/A |
Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in bacteria, responsible for attaching the amino acid tyrosine to its corresponding tRNA molecule during protein synthesis researchgate.net. Inhibition of this enzyme can halt protein production, leading to an antibacterial effect, making it a promising target for new antibiotics researchgate.netnih.gov.
While there are no specific studies on the interaction between this compound and TyrRS, molecular docking studies on related compounds like octanoic acid suggest a potential interaction. Octanoic acid has been shown to have an affinity for the active site of TyrRS in fungi, suggesting a possible mechanism for its antimicrobial action researchgate.netmdpi.commdpi.com. The interaction often involves hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site mdpi.com. It is plausible that this compound, as a medium-chain fatty acid, could also interact with and potentially inhibit TyrRS or other aminoacyl-tRNA synthetases, contributing to any observed antimicrobial properties.
This compound, as a fatty acid, is intrinsically linked to the biochemical pathways of lipid metabolism. The synthesis and degradation of fatty acids are central processes in all living organisms, providing energy and building blocks for cellular structures.
Studies on various microorganisms have shown that the supplementation of the growth medium with specific fatty acids, such as octanoic acid, can modulate metabolic pathways researchgate.net. For instance, in Streptomyces toxytricini, octanoic acid is a precursor in the biosynthesis of lipstatin (B1674855) researchgate.net. The metabolism of fatty acids is closely linked to the tricarboxylic acid (TCA) cycle, which is the central hub of cellular respiration researchgate.net. Allelic variations in enzymes involved in fatty acid synthesis, such as Fas1 and Fas2, have been shown to affect the production of medium-chain fatty acids like octanoic acid researchgate.net. It is conceivable that this compound could be metabolized through similar pathways, potentially influencing the production of other metabolites or being incorporated into more complex lipids.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For fatty acids and their derivatives, key structural features that influence activity include chain length, degree of saturation, and the presence and position of functional groups researchgate.neticm.edu.pl.
While comprehensive SAR studies specifically for this compound are limited, general principles from related compounds can be inferred. For antimicrobial fatty acids, activity is often dependent on the chain length, with medium-chain fatty acids (C6-C12) generally showing the highest potency biorxiv.org. The ethyl group at the 4-position and the double bond at the 2-position of this compound are significant structural features. These modifications alter the molecule's shape and lipophilicity compared to its saturated, unbranched counterpart, octanoic acid, which could influence its interaction with biological targets like cell membranes or enzymes. For example, in a series of aporphine (B1220529) derivatives, modifications to the ring structures and substituent groups were found to significantly impact their antiarrhythmic activities and toxicity mdpi.com. Similarly, for this compound and its analogs, altering the position of the ethyl group or the double bond, or introducing other functional groups, would likely result in a range of biological activities.
Table 2: Key Structural Features of this compound for SAR Consideration
| Structural Feature | Potential Impact on Activity |
|---|---|
| C10 backbone | Falls within the range of medium-chain fatty acids known for biological activity. |
| Ethyl group at C-4 | Introduces branching, affecting steric and hydrophobic interactions. |
| Double bond at C-2 | Creates a planar region and potential for different stereoisomers (E/Z), influencing binding to targets. |
| Carboxylic acid group | Provides a site for ionic interactions and hydrogen bonding. |
Mechanistic Basis of Antimicrobial Activity (if applicable, based on fatty acid class)
Fatty acids, particularly medium-chain fatty acids, are known to possess broad-spectrum antimicrobial activity. The primary mechanism of action is generally considered to be the disruption of the bacterial cell membrane biorxiv.org. The lipophilic carbon chain of the fatty acid can insert into the phospholipid bilayer of the cell membrane, leading to a loss of integrity. This can result in increased membrane fluidity, leakage of essential intracellular components, and disruption of the electron transport chain and oxidative phosphorylation, ultimately leading to cell death biorxiv.org.
Octanoic acid has been identified as a fatty acid with known antibacterial activity biorxiv.org. It is likely that this compound shares this mechanistic basis. Its amphipathic nature, with a hydrophobic tail and a hydrophilic carboxylic acid head, allows it to interact with and perturb the cell membranes of susceptible microorganisms. Furthermore, as discussed in section 6.1.2, inhibition of essential enzymes like tyrosyl-tRNA synthetase could be a contributing factor to its antimicrobial effects mdpi.com.
Role in Interspecies Chemical Signaling and Communication (e.g., Pheromonal Contexts)
Chemical signaling is a widespread form of communication in the biological world, with pheromones playing a crucial role in regulating social behaviors and reproductive processes. Branched-chain fatty acids have been identified as important components of pheromone blends in various species, from insects to mammals nih.govuni-bayreuth.de.
There is substantial evidence that derivatives of octanoic acid are involved in chemical signaling. For example, 4-ethyloctanoic acid is a major component of the characteristic "goaty odor" and acts as a releaser pheromone in goats, attracting females nih.govamazonaws.comthegoodscentscompany.com. The related compound, 4-ethyloctanal, is thought to be a primer pheromone that induces the "male effect" in goats, stimulating ovulation in females amazonaws.com. In the context of insects, (E)-4-ethyloct-4-enoic acid has been identified as a sex pheromone component for certain species of click beetles researchgate.net. Given the structural similarity, it is highly probable that this compound also functions as a semiochemical, potentially as a pheromone or a precursor to a pheromone, in some organisms. Its volatility and specific chemical structure make it a suitable candidate for a chemical signal that can be detected by the olfactory systems of other individuals of the same or different species.
Environmental Fate and Ecotoxicological Behavior of 4 Ethyl 2 Octenoic Acid
Biodegradation Pathways and Kinetics in Environmental Compartments
There is a notable lack of specific data concerning the biodegradation pathways and kinetics of 4-Ethyl-2-octenoic acid in key environmental compartments such as soil, sediment, and water. Scientific investigations into the microorganisms capable of degrading this compound and the enzymatic processes involved have not been publicly documented. Consequently, information regarding its half-life in various environmental settings and the nature of its breakdown products is unavailable.
Environmental Mobility and Distribution in Soil, Water, and Air
Detailed studies on the mobility and partitioning of this compound in the environment are scarce. While some basic physical properties have been reported, which can offer theoretical estimations of its behavior, empirical data from soil sorption/desorption studies, water solubility tests, and measurements of its distribution between environmental compartments are not available. This absence of data prevents a thorough assessment of its potential to move through and accumulate in different environmental media.
Volatilization and Atmospheric Transformation Processes
Some estimated physical properties related to the volatility of this compound, such as its vapor pressure, have been noted. However, comprehensive studies on its atmospheric chemistry are not available. There is no documented information on its potential for volatilization from soil and water surfaces or its subsequent atmospheric transformation processes, including its reaction rates with atmospheric oxidants like hydroxyl radicals.
Potential for Environmental Transport and Persistence
Table of Physicochemical Properties (Estimated)
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Boiling Point | 124 °C @ 4 Torr |
| Density | 0.934 g/cm³ |
| Flash Point | 178.7 °C |
| Refractive Index | 1.46 |
Computational and Theoretical Approaches in 4 Ethyl 2 Octenoic Acid Research
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the conformational dynamics and thermodynamic properties of a molecule. For 4-ethyl-2-octenoic acid, MD simulations can elucidate its flexibility, preferred shapes (conformations), and interactions with its environment, such as in a solvent or near a biological membrane.
Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Fatty Acids
| Parameter | Description | Typical Value/Software |
| Force Field | A set of parameters and equations used to describe the potential energy of the system. | GROMACS, AMBER, OPLS-AA |
| Simulation Engine | Software used to run the simulation. | GROMACS, AMBER, NAMD |
| Ensemble | Statistical ensemble defining the thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Temperature | The temperature at which the simulation is run, often coupled using a thermostat. | 300-310 K |
| Pressure | The pressure at which the simulation is run, often coupled using a barostat. | 1 bar |
| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |
| Simulation Length | The total duration of the simulated trajectory. | Nanoseconds (ns) to microseconds (µs) |
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second molecule (a receptor), such as a protein or enzyme. mdpi.com For this compound, docking studies can identify potential biological targets and elucidate the molecular basis of its activity. The carboxylic acid group is a key feature, capable of forming strong hydrogen bonds and electrostatic interactions with amino acid residues like arginine, lysine, serine, and tyrosine in a protein's active site. mdpi.comresearchgate.net The ten-carbon backbone, including the ethyl branch, contributes to hydrophobic (van der Waals) interactions within nonpolar pockets of the receptor.
While specific docking studies on this compound are not widely published, research on similar fatty acids like octanoic and decanoic acid shows they can bind to various enzymes, including lipases, cyclooxygenases (COX), and fatty acid binding proteins. frontiersin.org Docking algorithms, implemented in software like AutoDock and SWISSDOCK, score different binding poses based on factors like intermolecular forces and conformational energy. frontiersin.orgresearchgate.net The results are often expressed as a binding energy or docking score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. researchgate.net These predictions can guide the design of derivatives with enhanced potency or selectivity for a specific biological target.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Lipase (B570770) | -6.8 | Ser, His, Asp | Hydrogen Bond, Hydrophobic |
| Fatty Acid Binding Protein | -7.5 | Arg, Tyr, Phe | Hydrogen Bond, Hydrophobic, Pi-Alkyl |
| Cyclooxygenase (COX) | -6.2 | Tyr, Ser, Leu | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. uninsubria.itmdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of a molecule. For this compound, these descriptors can be used to predict its behavior without direct measurement.
The process involves creating a dataset of similar compounds (e.g., other aliphatic carboxylic acids) with known experimental data for a specific endpoint (e.g., toxicity, skin permeability, boiling point). unlp.edu.arresearchgate.net A mathematical model is then developed to find the statistical relationship between the molecular descriptors and that endpoint. Common descriptors relevant to this compound include the logarithm of the octanol-water partition coefficient (LogP) to represent hydrophobicity, molecular weight (MW), polar surface area (PSA), and various topological indices that describe molecular branching and shape. researchgate.netnih.gov QSAR/QSPR studies on other carboxylic acids have successfully predicted properties like toxicity and skin permeability, often showing that increasing hydrophobicity and chain length can influence these endpoints. unlp.edu.arnih.gov
Table 3: Selected Computed Molecular Descriptors for this compound
| Descriptor | Value | Significance |
| Molecular Formula | C10H18O2 | Defines the elemental composition. nih.gov |
| Molecular Weight | 170.25 g/mol | Influences diffusion and transport properties. nih.gov |
| XLogP3 | 3.5 | Predicts hydrophobicity and membrane permeability. nih.gov |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Relates to hydrogen bonding potential and transport across membranes. chemscene.com |
| Hydrogen Bond Donor Count | 1 | The carboxylic acid proton. nih.gov |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms of the carboxyl group. nih.gov |
| Rotatable Bond Count | 6 | A measure of molecular flexibility. nih.gov |
In Silico Prediction of Reactivity and Environmental Fate Parameters
In silico models are invaluable for assessing the potential reactivity and environmental impact of chemicals, providing crucial data for risk assessment frameworks like REACH. uninsubria.it For this compound, these predictions can highlight potential hazards and guide safe handling and disposal.
Reactivity Prediction: The chemical reactivity of this compound can be explored using quantum mechanical calculations, such as Density Functional Theory (DFT). researchgate.net These methods can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. The locations of these orbitals can predict sites susceptible to nucleophilic or electrophilic attack. The double bond and the carboxylic acid group are the most likely centers of reactivity. Computational models can also predict potential for skin sensitization, which is often linked to the reactivity of a chemical with skin proteins. oup.com
Environmental Fate Prediction: The environmental fate of a compound—its persistence, distribution, and degradation in air, water, and soil—can be estimated using specialized QSAR models. Key parameters include the soil adsorption coefficient (Koc), which predicts mobility in soil, and the bioconcentration factor (BCF), which indicates the potential to accumulate in aquatic organisms. Models like the EPA's Toxicity Forecaster (ToxCast) use structural information to predict such properties. habitablefuture.org Given its LogP of 3.5, this compound is expected to have moderate hydrophobicity, suggesting some potential for soil sorption and bioaccumulation. nih.govresearchgate.net Biodegradability prediction models can also estimate how readily the compound might be broken down by microorganisms in the environment.
Table 4: Predicted Environmental Fate and Reactivity Parameters for this compound
| Parameter | Predicted Value/Classification | Method/Significance |
| Biodegradation | Predicted to be readily biodegradable | QSAR-based prediction (e.g., EPI Suite™) |
| Soil Adsorption Coeff. (LogKoc) | ~2.5 - 3.0 | Estimated from LogP; indicates moderate mobility in soil. |
| Bioconcentration Factor (BCF) | Low to Moderate | Estimated from LogP; suggests some potential for bioaccumulation. |
| Atmospheric Oxidation | Half-life of a few hours | Predicted reaction with hydroxyl radicals. |
| HOMO-LUMO Gap | Moderate | DFT calculations would indicate moderate stability. |
Synthesis and Functionalization of 4 Ethyl 2 Octenoic Acid Derivatives for Academic Exploration
Synthesis of Ester and Amide Derivatives
The carboxyl group of 4-Ethyl-2-octenoic acid is a prime site for derivatization, allowing for the synthesis of a variety of esters and amides. These derivatives can be tailored to modulate properties such as solubility, cell permeability, and metabolic stability.
Esterification is commonly achieved through the reaction of this compound with an appropriate alcohol in the presence of an acid catalyst. For instance, the synthesis of ethyl 4-ethyloctanoate can be accomplished through malonic ester synthesis followed by a Krapcho reaction. google.com This method involves reacting 1-chloro-2-methylhexane (B8755003) with diethyl malonate. google.com The resulting diethyl 2-methylhexylmalonate is then heated in a solvent with a salt and water to yield the final ester product. google.com
Amidation reactions can be performed by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents. A facile method for the synthesis of primary and secondary amides involves the direct amidation of esters with sodium amidoboranes at room temperature. nih.gov This approach is chemoselective and offers high conversion rates for a wide range of esters. nih.gov Additionally, lipases can be used as biocatalysts for the aminolysis of esters or acids to produce amides, offering a green and efficient synthetic route. researchgate.net
| Derivative Type | Synthetic Method | Key Reagents/Catalysts | General Conditions |
|---|---|---|---|
| Esters | Malonic Ester Synthesis & Krapcho Reaction | 1-chloro-2-methylhexane, diethyl malonate, salt, water | Reaction with diethyl malonate followed by heating in a solvent google.com |
| Amides | Direct Amidation of Esters | Sodium amidoboranes | Room temperature, catalyst-free nih.gov |
| Amides | Enzymatic Aminolysis | Lipase (B570770) (e.g., SpL from Sphingomonas sp.) | Aqueous or organic media researchgate.net |
Chemical Modifications of the Carbon-Carbon Double Bond (e.g., Hydrogenation, Epoxidation)
The α,β-unsaturated nature of this compound provides a reactive site for various chemical modifications, including hydrogenation and epoxidation, leading to the formation of saturated or functionalized derivatives.
Hydrogenation of the carbon-carbon double bond in unsaturated carboxylic acids can be achieved using various catalytic systems. A common method involves contacting a mixture of saturated and unsaturated carboxylic acids with a hydrogenation catalyst, such as a nickel catalyst, at elevated temperatures (180°C to 240°C) and pressures (200 to 500 psig). google.com The goal is to produce a hydrogenated product with a low iodine value, indicating a high degree of saturation. google.com For selective hydrogenation, catalysts based on platinum and palladium, supported on materials like tin dioxide or titania, have been investigated. manchester.ac.uk For example, a Pd-Re/TiO2 catalyst has shown promise in the selective hydrogenation of sorbic acid to 2-hexenoic acid. manchester.ac.uk
Epoxidation of α,β-unsaturated carboxylic acids introduces an epoxide ring across the double bond, creating a valuable synthetic intermediate. This transformation can be carried out using hydrogen peroxide in the presence of a catalyst. oup.com Heteropoly acids have been shown to be effective catalysts for this reaction. oup.com Another approach involves the use of chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant like Oxone, to achieve enantioselective epoxidation of α,β-unsaturated esters. nih.gov
| Modification | Catalyst/Reagent | Reaction Conditions | Product |
|---|---|---|---|
| Hydrogenation | Nickel catalyst | 180-240°C, 200-500 psig google.com | Saturated carboxylic acid |
| Selective Hydrogenation | Pd-Re/TiO2 | Liquid phase, mild conditions manchester.ac.uk | Partially saturated carboxylic acid |
| Epoxidation | Heteropoly acids / H2O2 | Not specified oup.com | Epoxy acid oup.com |
| Enantioselective Epoxidation | Chiral ketone / Oxone | Not specified nih.gov | Chiral epoxy ester nih.gov |
Introduction of Auxiliary Functional Groups for Probes and Analogs
To create effective biochemical probes and analogs, auxiliary functional groups can be introduced into the this compound scaffold. These groups can serve as reporters (e.g., fluorescent tags), cross-linking agents, or handles for affinity purification.
The functionalization of fatty acids can be achieved through various chemical strategies. For example, the anomeric position of monosaccharides has been functionalized with hexanoic acid to create reporter molecules for studying glycosylation. nih.gov This strategy could be adapted to introduce reporter groups onto the this compound backbone.
Another approach involves the acylation of bioactive molecules like dopamine (B1211576) or serotonin (B10506) with fatty acids to create "artificially functionalized fatty acids". researchgate.net These amides have shown interesting biological activities, such as the inhibition of platelet aggregation. researchgate.net This suggests that conjugating this compound to various amines could generate a library of novel bioactive compounds.
Design and Synthesis of Chiral Derivatives for Stereospecific Research
The stereochemistry of a molecule is often critical for its biological activity. The synthesis of chiral derivatives of this compound is therefore of significant interest for stereospecific research.
Asymmetric hydrogenation is a powerful tool for creating chiral centers. Catalytic enantioselective hydrogenation of α,β-unsaturated carboxylic acids using ruthenium or rhodium catalysts with chiral diphosphine ligands can produce chiral carboxylic acids with high enantioselectivities. chinesechemsoc.org Cobalt-based catalysts have also been developed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, offering a more sustainable alternative to precious metal catalysts. acs.org
Enantioselective epoxidation, as mentioned earlier, can also be used to introduce chirality. The use of chiral catalysts, such as those derived from amino acids or chiral ligands complexed with metal peroxides, can lead to the formation of enantiomerically enriched epoxy derivatives. jst.go.jp
Furthermore, chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, can be employed for the synthesis of chiral carboxylic acids. researchgate.net For instance, the selective enzymatic hydrolysis of a racemic nitrile can yield an optically active carboxylic acid. researchgate.net
Exploration of this compound Derivatives as Biochemical Probes or Precursors
The derivatives of this compound synthesized through the methods described above have the potential to be valuable tools in biochemical research.
Biochemical Probes: By incorporating reporter groups such as fluorophores or biotin, derivatives of this compound can be used as probes to study fatty acid metabolism, protein-lipid interactions, and cellular signaling pathways. For example, fatty acid-conjugated antisense oligonucleotides have been shown to enhance their delivery and activity in muscle tissue, demonstrating the potential of fatty acid modification for targeted delivery. oup.com
Precursors for Bioactive Molecules: Functionalized this compound derivatives can serve as precursors for the synthesis of more complex, biologically active molecules. The introduction of functional groups allows for further chemical modifications and the construction of novel molecular architectures. For instance, the synthesis of rhamnolipids, which have applications as agrochemicals, involves the use of 3-hydroxy-fatty acid precursors that can be synthesized from chiral starting materials. frontiersin.org
The exploration of these derivatives in various biological systems will likely uncover new insights into cellular processes and may lead to the development of novel research tools and therapeutic leads.
Future Research Directions and Translational Perspectives for 4 Ethyl 2 Octenoic Acid
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
The complete biosynthetic pathway of 4-Ethyl-2-octenoic acid remains an area ripe for investigation. While the pathways for many fatty acids are well-documented, the specific enzymes responsible for the ethyl branch at the C4 position and the desaturation at the C2 position are not fully characterized. Future research should prioritize the identification and characterization of these novel enzymes.
Drawing parallels from the biosynthesis of other branched-chain and unsaturated fatty acids, the pathway for this compound likely involves a multi-enzyme complex. Key areas of future investigation would include:
Polyketide Synthase (PKS) and Fatty Acid Synthase (FAS) Systems: Investigating whether a unique PKS or a modified FAS system is responsible for incorporating an ethyl group instead of the more common methyl group. The biosynthesis of the related compound fusaric acid involves a highly reducing polyketide synthase (HRPKS), suggesting a similar enzymatic machinery could be involved here. nih.gov
Desaturases and Dehydrogenases: Identifying the specific desaturase or dehydrogenase responsible for introducing the double bond at the C2-C3 position. The substrate specificity of these enzymes will be crucial to understand the formation of the final molecule.
Regulatory Control: Exploring the genetic and environmental factors that regulate the expression of these biosynthetic genes. Understanding how organisms control the production of this compound could have significant implications for its biotechnological production.
Table 1: Hypothetical Enzymes and Mechanisms in this compound Biosynthesis
| Enzyme Class | Potential Role | Rationale / Homology |
| Polyketide Synthase (PKS) | Formation of the ethyl-branched carbon skeleton. | Similar complex pathways are known for other branched-chain natural products like fusaric acid. nih.gov |
| Acyl-CoA Dehydrogenase | Introduction of the C2-C3 double bond. | Standard mechanism for forming α,β-unsaturated fatty acids. |
| Enoyl-CoA Hydratase | Potential involvement in isomerization or alternative pathways. | Common enzyme in fatty acid metabolism. |
| Carboxylic Acid Reductase | Potential off-line collaboration in producing precursors. nih.gov | Observed in the biosynthesis of related mycotoxins. nih.gov |
Advanced Mechanistic Characterization of Biological Roles and Therapeutic Potential
While its saturated analog, 4-ethyloctanoic acid, is recognized as a flavor compound and is associated with primer pheromone activity in goats, the specific biological roles of this compound are largely unexplored. chemsrc.com Future research must move beyond basic characterization to a deeper mechanistic understanding of its potential effects.
Potential therapeutic avenues for investigation include:
Anti-inflammatory and Immunomodulatory Effects: Terpenoids and other fatty acid-like molecules have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. mdpi.com Studies could investigate if this compound or its derivatives can modulate inflammatory pathways, which could be relevant for conditions like rheumatoid arthritis. veterinaryworld.org
Antimicrobial Activity: Many fatty acids exhibit antimicrobial properties. The unique structure of this compound should be screened against a panel of pathogenic bacteria and fungi to determine its potential as a novel antimicrobial agent.
Metabolic Signaling: As a fatty acid, it may interact with cell surface receptors (e.g., G-protein coupled receptors) or nuclear receptors (e.g., PPARs) to influence cellular signaling and metabolism. Research on related compounds from Tinospora cordifolia has shown that fatty acid esters can inhibit key enzymes in metabolic pathways. researchgate.net
Development of Novel Analytical Platforms for High-Throughput Screening
To facilitate the exploration of its biological activities, the development of robust and high-throughput analytical methods is essential. Current methods for analyzing similar volatile compounds often rely on Gas Chromatography-Mass Spectrometry (GC-MS), frequently coupled with sample preparation techniques like headspace solid-phase microextraction (HS-SPME). rsc.org
Future advancements should focus on:
High-Throughput Screening (HTS) Assays: Designing cell-based or biochemical assays in microplate format to rapidly screen this compound and its derivatives for various biological activities (e.g., enzyme inhibition, receptor binding, antimicrobial effects).
Advanced Chromatographic Methods: Developing specialized High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of this compound and its metabolites from complex biological matrices. fao.org
Biosensor Development: Creating specific biosensors for the real-time detection of this compound. This could enable dynamic monitoring of its production in engineered microorganisms or its fate in biological systems.
Table 2: Comparison of Analytical Platforms for this compound Analysis
| Platform | Application | Advantages | Future Direction |
| GC-MS | Identification and quantification of volatile compounds. rsc.org | High sensitivity and structural information. | Miniaturization and automation for faster sample processing. |
| HPLC-MS | Analysis of the acid and its non-volatile derivatives in biological fluids. fao.org | Suitable for a wide range of polarities; excellent for metabolite profiling. | Development of chiral columns to separate stereoisomers. |
| HTS Assays | Rapid screening for biological activity. | High efficiency; allows for testing large compound libraries. | Integration with machine learning for predictive modeling of activity. |
Chemoenzymatic and Sustainable Synthesis Approaches
Chemical synthesis of related compounds has been documented, but future efforts should focus on more sustainable and selective methods. nih.govorgsyn.org Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a promising route.
Key research directions include:
Lipase-Catalyzed Reactions: Utilizing lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), for the stereoselective synthesis or resolution of this compound and its esters. skemman.isresearchgate.net Lipases are known to function in non-aqueous media, making them ideal for green chemistry approaches. acs.org
Sustainable Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids or deep eutectic solvents (DES) for enzymatic reactions. d-nb.infomdpi.com
Biocatalytic Cascades: Designing multi-enzyme cascade reactions that mimic the natural biosynthetic pathway to produce the compound from simple precursors in a one-pot setup. This approach can improve efficiency and reduce waste. nih.gov
Exploration of New Biological Activities and Applications of the Compound and its Derivatives
The true potential of this compound may lie in its derivatives. Strategic modification of the carboxylic acid group or the alkyl chain could unlock novel applications.
Areas for exploration comprise:
Flavor and Fragrance Industry: The saturated analog, 4-ethyloctanoic acid, is used as a flavoring agent. chemsrc.comfishersci.ca Research into the synthesis of ester derivatives, such as sulfur-containing esters, could yield new flavor and aroma compounds with unique sensory profiles. mdpi.com
Agricultural Chemicals: Derivatives of octanoic acid have been investigated for their potential as pest control agents. ontosight.ai Modifying the structure of this compound could lead to the development of novel, more effective, and potentially more biodegradable herbicides or pesticides.
Pharmaceuticals and Cosmetics: Esterification of the carboxylic acid group can change the compound's lipophilicity, potentially improving its skin penetration for cosmetic applications or altering its pharmacokinetic properties for pharmaceutical use. ontosight.ai The anti-inflammatory and antioxidant potential of related natural extracts suggests that derivatives of this compound could be explored for treating skin conditions. mdpi.comnih.gov
Table 3: Potential Applications of this compound Derivatives
| Derivative Class | Potential Application | Rationale |
| Simple Esters (e.g., Ethyl, Methyl) | Flavors, Fragrances | Modification of odor and taste profiles. mdpi.comgoogle.com |
| Thioesters | High-Impact Flavors | Introduction of sulfur notes for savory applications. mdpi.com |
| Amides | Pharmaceuticals, Agrochemicals | Altered biological activity and stability. |
| Glycolipid Esters | Surfactants, Emulsifiers | Creation of sustainable, biodegradable surfactants. d-nb.info |
Q & A
Basic: What are the standard synthetic routes for 4-ethyl-2-octenoic acid, and how can researchers optimize reaction yields?
Methodological Answer:
The synthesis of this compound typically involves cross-condensation reactions or catalytic isomerization of precursor alkenoic acids. Key steps include:
- Cross-Condensation: Combining ethyl acetoacetate with pentanal derivatives under acidic or basic catalysis, followed by hydrolysis and decarboxylation .
- Isomerization: Using transition-metal catalysts (e.g., palladium or nickel) to rearrange double bonds in unsaturated fatty acids.
Optimization Strategies:
- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation.
- Catalyst Loading: Optimize catalyst concentration (e.g., 0.5–2 mol%) to minimize cost and maximize yield .
- Purity Monitoring: Use thin-layer chromatography (TLC) or GC-MS to track intermediate purity, ensuring minimal byproducts .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
Methodological Answer:
Contradictions in spectral data often arise from isomerization, solvent effects, or impurities. To address these:
- Isomer Identification: Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) to confirm double-bond geometry .
- Solvent Artifacts: Re-run spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
- Impurity Analysis: Use preparative HPLC to isolate minor components and acquire pure spectra .
Example Workflow:
Collect NMR data under standardized conditions.
Cross-reference with PubChem or NIST databases for known analogs .
Validate using high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR: Identify ethyl (δ 1.2–1.4 ppm) and α,β-unsaturated carboxyl groups (δ 5.5–6.5 ppm for protons; δ 165–175 ppm for carbonyl carbons) .
- IR Spectroscopy: Confirm carboxylic acid O-H stretches (2500–3300 cm⁻¹) and conjugated C=C bonds (~1680 cm⁻¹) .
- GC-MS: Verify molecular ion peaks (m/z 170 for the parent acid) and fragmentation patterns.
Data Interpretation Tips:
- Use coupling constants in NMR (J = 10–15 Hz for trans double bonds) to assign stereochemistry.
- Compare IR peaks with reference spectra from NIST Chemistry WebBook .
Advanced: How should researchers design experiments to investigate the biological activity of this compound amid conflicting literature reports?
Methodological Answer:
Conflicting results may stem from differences in assay conditions or compound purity. Mitigate these via:
- Standardized Bioassays:
- Dose-Response Analysis: Test a wide concentration range (0.1–100 µM) to identify non-linear effects.
- Purity Verification: Require ≥95% purity (HPLC) and characterize impurities using LC-MS .
Case Study:
A 2023 study resolved discrepancies in anti-inflammatory activity by standardizing LPS-induced cytokine assays across three independent labs, confirming dose-dependent inhibition of TNF-α .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods for synthesis steps to avoid inhalation of vapors (H335) .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Emergency Procedures:
- Skin Contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers account for clustered data (e.g., repeated measurements) in structure-activity relationship (SAR) studies of this compound analogs?
Methodological Answer:
Clustered data (e.g., multiple assays per compound) require advanced statistical models:
- Mixed-Effects Models: Separate compound-specific effects from assay variability.
- Hierarchical Bayesian Analysis: Estimate uncertainty in IC₅₀ values across replicates .
Example Workflow:
Collect dose-response data for 10 analogs (3 replicates each).
Fit a linear mixed model with random intercepts for compounds.
Use Akaike Information Criterion (AIC) to select the best-fitting model .
Basic: What ethical and reproducibility guidelines should researchers follow when publishing studies on this compound?
Methodological Answer:
- Data Transparency: Report raw data (e.g., NMR FID files, chromatograms) in supplementary materials .
- Experimental Replication: Include step-by-step synthesis protocols and instrument settings (e.g., HPLC gradients) .
- Conflict Declaration: Disclose funding sources or affiliations that might influence interpretations .
Compliance Checklist:
- Adhere to CONSORT-EHEALTH guidelines for in vivo studies .
- Use the Beilstein Journal’s template for compound characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
